molecular formula C10H9ClN2O2 B12340406 1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester CAS No. 1620412-40-9

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester

Katalognummer: B12340406
CAS-Nummer: 1620412-40-9
Molekulargewicht: 224.64 g/mol
InChI-Schlüssel: OWOZKXUUWJEJDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a carboxylic acid ester group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 1-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester involves several steps. One common method involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester . The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester can be compared with other indazole derivatives such as:

    1H-Indazole-3-carboxylic acid: Lacks the ester and methyl groups, leading to different chemical properties and reactivity.

    5-Chloro-1H-indazole: Lacks the carboxylic acid and ester groups, affecting its biological activity and applications.

    1-Methyl-1H-indazole-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

1620412-40-9

Molekularformel

C10H9ClN2O2

Molekulargewicht

224.64 g/mol

IUPAC-Name

methyl 5-chloro-1-methylindazole-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3

InChI-Schlüssel

OWOZKXUUWJEJDY-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.